Blennolide A

Description

Structure

3D Structure

Properties

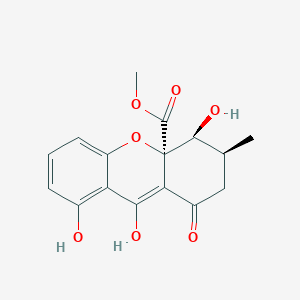

Molecular Formula |

C16H16O7 |

|---|---|

Molecular Weight |

320.29 g/mol |

IUPAC Name |

methyl (3S,4S,4aR)-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |

InChI |

InChI=1S/C16H16O7/c1-7-6-9(18)12-13(19)11-8(17)4-3-5-10(11)23-16(12,14(7)20)15(21)22-2/h3-5,7,14,17,19-20H,6H2,1-2H3/t7-,14-,16+/m0/s1 |

InChI Key |

UJLVPNBSIOYKAF-RBSJJVMISA-N |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(C3=C(C=CC=C3O[C@]2([C@H]1O)C(=O)OC)O)O |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC=C3OC2(C1O)C(=O)OC)O)O |

Synonyms |

blennolide A |

Origin of Product |

United States |

Biosynthetic Pathways of Blennolide a

Polyketide Biosynthesis of the Xanthone (B1684191) Core

The foundation of the Blennolide A structure is a xanthone core, a tricyclic aromatic system that is ultimately derived from polyketide biosynthesis. rsc.orgresearchgate.netnih.gov This process, common in fungi, involves the sequential condensation of small carboxylic acid units to build a long poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions. wikipedia.orgnih.gov

Role of Polyketide Synthases (e.g., NsrB) in Precursor Formation

The initial steps in the biosynthesis of this compound are governed by a Type II polyketide synthase (PKS) system. mdpi.com In the neosartorin (B3115946) biosynthetic gene cluster from Aspergillus novofumigatus, the PKS responsible for assembling the polyketide precursor is encoded by the nsrB gene. rsc.org PKS enzymes are large, multi-domain proteins that function in an assembly-line fashion to construct complex carbon skeletons. wikipedia.orgebi.ac.ukplos.org The minimal PKS cassette typically includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). mdpi.com This enzymatic machinery catalyzes the stepwise condensation of a starter unit, usually acetyl-CoA, with multiple extender units, typically malonyl-CoA. wikipedia.org The resulting polyketide chain undergoes a series of cyclizations and modifications to yield aromatic compounds.

Derivation from Benzophenone (B1666685) Esters and Xanthone Precursors (e.g., Chrysophanol (B1684469) Analogues)

The biosynthesis of virtually all fungal tetrahydroxanthones, including this compound, proceeds through the common intermediate, chrysophanol. wikipedia.orgnih.gov The formation of chrysophanol itself is a multi-step process starting from a polyketide chain. This anthraquinone (B42736) is then transformed into key benzophenone precursors. nih.govresearchgate.netgoogle.comrsc.org

In the pathway leading to this compound, chrysophanol is converted into monodictyphenone (B1256110) and isomonodictyphenone. nih.gov These benzophenone derivatives then undergo methyl-esterification to produce isomoniliphenone and moniliphenone, which serve as crucial precursors for the blennolides. nih.govresearchgate.net Specifically, isomoniliphenone is a direct precursor to this compound. researchgate.net

Key Enzymatic Transformations Leading to this compound

Following the formation of the benzophenone precursor, a series of highly specific enzymatic reactions transforms the molecule into the final this compound structure. These transformations are catalyzed by a dedicated set of enzymes encoded within the neosartorin gene cluster.

C-5 Hydroxylation by Flavin-Dependent Monooxygenases (e.g., NsrK)

The first committed step in the conversion of the benzophenone precursor to this compound is a hydroxylation reaction at the C-5 position. nih.gov This reaction is catalyzed by NsrK, a flavin-dependent monooxygenase (FMO). nih.govresearchgate.netuniprot.orgnih.gov FMOs are a class of enzymes that utilize a flavin cofactor, such as flavin adenine (B156593) dinucleotide (FAD), to activate molecular oxygen and incorporate one oxygen atom into the substrate. nih.gov The action of NsrK on the benzophenone precursor breaks the aromaticity of one of the rings, forming a hydroxycyclohexadienone intermediate, which is primed for the subsequent cyclization step. nih.govresearchgate.net

Isomerization and Dearomatizing Cyclization by Isomerases/Xanthone Cyclases (e.g., NsrQ)

The hydroxycyclohexadienone intermediate generated by NsrK is then acted upon by NsrQ, a remarkable isomerase that plays a pivotal role in constructing the tetrahydroxanthone scaffold. wikipedia.orgnih.govresearchgate.net NsrQ catalyzes a two-step isomerization process. researchgate.net The first step involves the isomerization of an allylic alcohol, followed by an inversion of the stereochemistry at the C-6 methyl group. nih.govresearchgate.net This enzymatic transformation is crucial for the dearomatizing cyclization that ultimately forms the tetrahydroxanthone core. wikipedia.orgresearchgate.net The reaction proceeds through a cyclohexanedione intermediate. nih.govresearchgate.net

Stereoselective C-5 Ketoreduction by Short-Chain Dehydrogenases/Reductases (e.g., NsrO)

The final key enzymatic step in the formation of this compound is the stereoselective reduction of the C-5 keto group of the cyclohexanedione intermediate. nih.gov This reaction is catalyzed by NsrO, a short-chain dehydrogenase/reductase (SDR). nih.govresearchgate.netuniprot.org The NsrO enzyme from the neosartorin pathway specifically produces the (5S)-hydroxy configuration, leading to the formation of this compound. nih.govrsc.orgigem.wiki This stereochemical control is critical, as other homologous SDRs from different fungal pathways can produce different stereoisomers. For instance, in the secalonic acid pathway of Aspergillus aculeatus, two SDRs, AacuD (an NsrO homolog) and AacuF, are responsible for producing this compound and Blennolide B, respectively, which differ in their stereochemistry at the C-5 position. nih.govuniprot.org This highlights the importance of the specific SDR in determining the final stereochemical outcome of the blennolide product.

Oxa-Michael Addition and Subsequent Reductive Steps

The biosynthesis of the characteristic tetrahydroxanthone core of this compound involves a crucial intramolecular oxa-Michael addition. This reaction is a key step in the cyclization process that forms the heterocyclic ring system. Biosynthetic proposals suggest that the pathway proceeds through the oxidation of a benzophenone ester precursor, which then undergoes an intramolecular oxa-Michael addition. This cyclization event is followed by subsequent reduction steps to yield the dihydro-2H-xanthenone skeleton.

In the neosartorin pathway, a precursor molecule is converted almost exclusively into this compound through the collaborative action of three enzymes: the flavin-dependent monooxygenase NsrK, the isomerase NsrQ, and the short-chain dehydrogenase/reductase (SDR) NsrO. nih.gov NsrK first hydroxylates the C-5 position. nih.govrsc.org Following this, the isomerase NsrQ, a key enzyme for establishing the tetrahydroxanthone architecture, catalyzes isomerization and inverts the stereochemistry at the C-6 position. nih.govacs.org The final step in forming the core structure is a C-5 ketoreduction catalyzed by the reductase NsrO, which establishes the xanthone skeleton of this compound. rsc.orguniprot.org This sequence, involving an enzyme-catalyzed cyclization analogous to an oxa-Michael addition and subsequent stereospecific reductions, is fundamental to forming the complex, chiral structure of this compound. rsc.org

Branching and Converging Pathways for this compound-Derived Dimers

This compound serves as a critical monomeric building block in the biosynthesis of more complex, dimeric natural products. nih.gov Fungi have evolved sophisticated branching and converging pathways to generate molecular diversity from a common precursor like this compound. These pathways often involve tailoring enzymes that modify the monomer before a final dimerization step, leading to a variety of dimeric tetrahydroxanthones with distinct structures and biological activities. nih.govresearchgate.net

Acetylation of this compound by Specific Acetyltransferases (e.g., NsrL)

A key branching point in the utilization of this compound is its acetylation, a reaction catalyzed by a specific acetyltransferase. In the biosynthetic gene cluster for neosartorin, the enzyme NsrL is responsible for this modification. uniprot.orguniprot.org NsrL exhibits strict substrate specificity, selectively acetylating this compound to produce 5-acetylthis compound. uniprot.orguniprot.orgwikipedia.org Notably, NsrL does not act on the related compound, Blennolide C. uniprot.orguniprot.org This specific acetylation is a crucial step, as 5-acetylthis compound is one of the two distinct monomeric units required for the subsequent construction of the heterodimeric molecule, neosartorin. uniprot.orgwikipedia.org

Oxidative Coupling Reactions in Dimerization (e.g., Cytochrome P450 Monooxygenase NsrP)

The final step in the formation of many dimeric xanthones is an oxidative coupling reaction, often catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net In the neosartorin pathway, the enzyme NsrP is the key catalyst for this dimerization. nih.govuniprot.orgresearchgate.net NsrP performs a heterodimerization reaction, coupling 5-acetylthis compound with Blennolide C to form neosartorin. nih.govuniprot.orgwikimedia.org This enzyme demonstrates a degree of flexibility, as it can utilize at least three different xanthone monomers as substrates to perform both homo- and heterodimerization reactions. nih.govuniprot.org This catalytic promiscuity is a mechanism for generating structural diversity. The dimerization is believed to proceed via the formation of a biaryl bond between the two monomeric units. rsc.org

Biosynthesis of Secalonic Acids and Neosartorin from this compound Monomers

This compound is a direct precursor to several complex dimeric mycotoxins, including neosartorin and certain secalonic acids. nih.govwikipedia.org

Neosartorin: The biosynthesis of neosartorin is a well-defined example of a convergent pathway. It begins with the modification of two different tetrahydroxanthone monomers, this compound and Blennolide C, which are synthesized by the same set of enzymes from a common chrysophanol precursor. nih.govresearchgate.net this compound is acetylated by NsrL to form 5-acetylthis compound. uniprot.orguniprot.org Subsequently, the cytochrome P450 enzyme NsrP catalyzes the specific heterodimerization of 5-acetylthis compound and Blennolide C to yield the final neosartorin product. nih.govuniprot.orgwikimedia.org

Secalonic Acids: The biosynthesis of secalonic acids also utilizes blennolide monomers. The enzyme AacuE, a homolog of NsrP found in Aspergillus aculeatus, is responsible for the dimerization. nih.gov AacuE can accept both this compound and Blennolide B as substrates to generate the heterodimer Secalonic Acid F. nih.govuniprot.org This demonstrates how different, yet related, P450 enzymes can utilize the same pool of monomeric precursors to create distinct families of dimeric natural products. nih.gov

Molecular Mechanisms of Biosynthetic Enzymes and Pathway Elucidation

The elucidation of the this compound biosynthetic pathway has been achieved through a combination of genetic and biochemical approaches, including gene deletion, heterologous expression, and in vitro enzymatic assays. rsc.orgresearchgate.net Initial efforts to heterologously express the entire proposed gene cluster for blennolide biosynthesis in Aspergillus oryzae resulted in the production of benzophenone intermediates rather than the final xanthone products, indicating a missing enzymatic function. rsc.org

The key breakthrough came with the identification of NsrQ as the crucial xanthone cyclase and isomerase. rsc.orgacs.org In vitro reconstitution experiments using combinations of enzymes were pivotal. Assays containing the three enzymes NsrK (a C-5 hydroxylase), NsrQ (isomerase), and NsrO (a C-5S reductase) successfully converted the precursor monodictyphenone into this compound. rsc.org These experiments, sometimes conducted in heavy water (D₂O) or with isotopically labeled cofactors like NADPH, allowed researchers to propose a detailed reaction sequence. rsc.org

Further studies have revealed the specific roles of these enzymes. NsrQ, a particularly unusual isomerase, is essential for creating the tetrahydroxanthone scaffold. acs.orgresearchgate.net It is proposed to catalyze a two-step isomerization process that facilitates the dearomatizing cyclization required to form the core ring structure. nih.govacs.orgresearchgate.net The molecular mechanisms of enzymes like the cytochrome P450 dimerases (e.g., NsrP) are also under investigation, revealing how they control the specific coupling of monomer units to form complex dimers like neosartorin. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound and its Dimers

| Enzyme | Class | Function in Pathway | Product(s) | Source Organism Example | Citations |

|---|---|---|---|---|---|

| NsrK | Flavin-dependent monooxygenase | C-5 hydroxylation of xanthone precursor | Hydroxylated intermediate | Aspergillus novofumigatus | nih.gov, rsc.org |

| NsrQ | Isomerase | Catalyzes dearomatizing cyclization and isomerization to form tetrahydroxanthone scaffold | This compound/C core structure | Aspergillus novofumigatus | nih.gov, rsc.org, acs.org |

| NsrO | Short-chain dehydrogenase/reductase (SDR) | C-5 ketoreduction to complete the xanthone skeleton | This compound / Blennolide C | Aspergillus novofumigatus | nih.gov, uniprot.org, rsc.org |

| NsrL | Acetyltransferase | Specific acetylation of this compound | 5-acetylthis compound | Aspergillus novofumigatus | uniprot.org, wikipedia.org, uniprot.org |

| NsrP | Cytochrome P450 monooxygenase | Oxidative heterodimerization of 5-acetylthis compound and Blennolide C | Neosartorin | Aspergillus novofumigatus | nih.gov, uniprot.org, wikimedia.org, researchgate.net |

| AacuE | Cytochrome P450 monooxygenase | Oxidative dimerization of this compound and Blennolide B | Secalonic Acid F | Aspergillus aculeatus | nih.gov, uniprot.org |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 5-acetylthis compound |

| This compound |

| Blennolide B |

| Blennolide C |

| Chrysophanol |

| Monodictyphenone |

| Neosartorin |

| Secalonic Acid D |

Synthetic Strategies and Methodologies for Blennolide a and Analogues

Enantioselective Total Synthesis of Blennolide A

The total synthesis of this compound has been a subject of considerable interest, leading to the development of several sophisticated enantioselective routes. These strategies employ a range of modern synthetic methods to establish the crucial stereocenters and assemble the complex molecular framework.

Further elaboration of the chromane (B1220400) intermediate sets the stage for the introduction of the second stereocenter at C-4, which has been accomplished through a diastereoselective Sharpless dihydroxylation. researchgate.net The choice of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) based ligands allows for the selective formation of either the anti or syn diol isomers. researchgate.net

Subsequent to the formation of the core chromane structure, a highly selective Michael addition is employed to introduce a methyl group. researchgate.netnih.govscilit.com This reaction proceeds via an α,β-unsaturated ester intermediate, which is generated through further transformations of the diol. researchgate.netnih.gov The conjugate addition of the methyl group is a crucial step in building the side chain of the molecule with the correct stereochemistry. researchgate.net This approach highlights the utility of classic carbon-carbon bond-forming reactions in the context of complex natural product synthesis.

The final stages of the synthesis of (-)-Blennolide A involve a sequence of oxidation and cyclization reactions. researchgate.netnih.govnii.ac.jp A threefold oxidation of the intermediate, followed by an intramolecular acylation, leads to the formation of the tetrahydroxanthenone core structure. researchgate.netnih.govscilit.com This cyclization step is critical for constructing the final ring system of the natural product. The resulting tetrahydroxanthenone can then be converted into (-)-Blennolide A through a few final transformations. researchgate.netnih.gov

Highly Selective Michael Addition Approaches

Total Synthesis of this compound Structural Congeners

The synthetic methodologies developed for this compound have been extended to the synthesis of its structural relatives, including Blennolides C, D, E, and F. These efforts have not only provided access to these natural products for further biological evaluation but have also allowed for the confirmation and, in some cases, correction of their stereochemical assignments.

The first enantioselective total syntheses of (-)-Blennolide C have been achieved, notably utilizing a similar palladium-catalyzed domino-Wacker/carbonylation/methoxylation reaction as a key step. chemistryviews.org This strategy, combined with a diastereoselective dihydroxylation, has proven to be versatile for accessing this class of natural products with high enantiopurity (99% ee). chemistryviews.org

Alternative approaches to Blennolide C have also been reported. One such method involves the construction of a spirochromanone with a chiral quaternary carbon via an aldol (B89426) reaction, followed by oxidative cleavage of an alkene to form a chromanone diester. researchgate.netresearchgate.netresearchgate.net Subsequent treatment with a Lewis acid can induce a Dieckmann condensation to furnish (+)-Blennolide C. researchgate.net Another strategy employs a vinylogous conjugate addition of a butenolide to a 2-ester chromone (B188151), catalyzed by a chiral N,N′-dioxide/Sc(III) complex, to produce chromanone lactones that can be converted to (+)-Blennolide C. rsc.org A formal synthesis of Blennolide C has also been described, starting from an aldol reaction between an acetophenone (B1666503) derivative and a butyrolactone containing an α-keto ester. researchgate.netnih.govrsc.org

The enantioselective total synthesis of Blennolide D and the enantiomers of Blennolides E and F has been accomplished. researchgate.netresearchgate.netacs.org A key feature of this synthesis is an enantioselective Wacker-type oxidation to form the chiral lactone moiety. researchgate.netacs.org The introduction of the hydroxyl group in the γ-lactone was achieved using a TEMPO-mediated α-oxygenation. researchgate.netacs.org This is followed by a benzylic oxidation and deprotection to yield the desired natural products. researchgate.netacs.org This synthetic route also led to the synthesis of a previously unknown diastereomer of Blennolide D. researchgate.net The synthesis confirmed the absolute configuration of these blennolides.

Interactive Data Tables

Below are interactive tables summarizing the key reactions and synthetic targets discussed in this article.

Table 1: Key Synthetic Reactions for Blennolide Synthesis

| Reaction | Key Reagents/Catalysts | Purpose | Target Compound(s) |

|---|---|---|---|

| Domino-Wacker/Carbonylation/Methoxylation | Palladium, Chiral BOXAX ligands | Sets C-4a stereocenter | This compound, Blennolide C |

| Sharpless Dihydroxylation | (DHQ)- and (DHQD)-based ligands | Sets C-4 stereocenter | This compound |

| Michael Addition | Organocuprates | Introduces methyl group | This compound |

| Intramolecular Acylation | Acid or base catalysis | Forms tetrahydroxanthone core | This compound |

| Wacker-type Oxidation | Palladium catalyst | Forms chiral lactone | Blennolides D, E, F |

| TEMPO-mediated α-oxygenation | TEMPO radical | Introduces hydroxyl group | Blennolides D, E, F |

| Aldol Reaction | TiCl4, DIPEA or organocatalysts | Forms C-C bonds for core structure | Blennolide C |

| Dieckmann Condensation | Lewis acid | Forms β-keto ester for cyclization | Blennolide C |

Table 2: Synthesized Blennolide Congeners and Key Synthetic Features

| Compound | Synthetic Goal | Key Synthetic Strategy |

|---|---|---|

| (-)-Blennolide A | Enantioselective Total Synthesis | Domino-Wacker/Carbonylation/Methoxylation, Michael Addition |

| (+)-Blennolide C | Enantioselective Total Synthesis | Aldol reaction/Dieckmann condensation; Vinylogous conjugate addition |

| (-)-Blennolide C | Enantioselective Total Synthesis | Domino-Wacker/Carbonylation/Methoxylation |

| Blennolide D | Enantioselective Total Synthesis | Enantioselective Wacker-type oxidation, TEMPO-mediated α-oxygenation |

| ent-Blennolide E | Enantioselective Total Synthesis | Enantioselective Wacker-type oxidation, TEMPO-mediated α-oxygenation |

List of Chemical Compounds

this compound

Blennolide C

Blennolide D

Blennolide E

Blennolide F

(S,S)-iBu-BOXAX

Dihydroquinine (DHQ)

Dihydroquinidine (DHQD)

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

Titanium tetrachloride (TiCl4)

N,N-Diisopropylethylamine (DIPEA)

Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)3)

Gonytolide A

Gonytolide C

Gonytolide G

Lachnone C

Diversonol

Synthesis of Dimeric Blennolides (e.g., Blennolide H)

One notable approach to the synthesis of dimeric blennolides involves a late-stage dimerization strategy. For instance, the total synthesis of rugulotrosin A, a dimeric tetrahydroxanthone, was achieved using a one-pot Suzuki coupling/dimerization to create the necessary 2,2'-biaryl bond. researchgate.net This method demonstrated a highly selective point-to-axial chirality transfer using palladium catalysis with achiral phosphine (B1218219) ligands. researchgate.net Similarly, the synthesis of secalonic acids A and D, which are also dimeric tetrahydroxanthones, has been accomplished through a late-stage homodimerization of complex aryl stannane (B1208499) monomers mediated by copper(I). researchgate.net

Advanced Synthetic Methodologies Applied to Blennolide Scaffolds

The construction of the blennolide core and its analogues has been a fertile ground for the application and development of advanced synthetic methodologies. These strategies aim to provide efficient and stereocontrolled access to the complex tetrahydroxanthone framework.

A concise and "retrobiomimetic" approach to the tetrahydroxanthone core of blennolides has been developed utilizing the vinylogous addition of siloxyfurans to benzopyrylium salts. nih.gov This methodology allows for the rapid assembly of the key structural features of blennolides. In this strategy, a 5-hydroxychromone substrate is converted into an activated benzopyrylium salt, which then undergoes a vinylogous addition reaction with a 2-trimethylsiloxyfuran. acs.org This key step leads to the formation of chromone butenolides, which are advanced intermediates in the synthesis of blennolides. acs.org

The reaction proceeds with notable regio- and diastereoselectivity, which has been investigated through computational studies suggesting the involvement of Diels-Alder-like transition states. nih.govcapes.gov.br The stereochemical outcome of the addition can be influenced by reaction conditions such as temperature. nih.gov For example, in the synthesis of (±)-blennolides B and C, this method, coupled with a late-stage Dieckmann cyclization, enabled their preparation in a maximum of four steps. nih.gov

Table 1: Effect of Temperature on Vinylogous Addition

| Entry | Chromone | Temperature (°C) | Time (h) | Product(s) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | 14 | -78 | 0.5 | 15 :17 | 15:1 |

| 2 | 14 | -20 | 0.5 | 15 :17 | 6:1 |

| 3 | 14 | 0 | 0.5 | 15 :17 | 3:1 |

| 5 | 18 | -78 | 0.5 | 19 :20 | >20:1 |

| 6 | 18 | -20 | 0.5 | 19 :20 | 10:1 |

Data sourced from Porco Jr. et al. nih.gov

The Knoevenagel condensation has proven to be a powerful tool in the synthesis of the tetrahydroxanthone core of blennolides. sci-hub.se This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration. sigmaaldrich.comwikipedia.org In the context of blennolide synthesis, a Knoevenagel condensation/6π-electrocyclization/aromatization cascade has been employed to construct the tetrahydroxanthone scaffold from readily available starting materials. sci-hub.se

This cascade approach offers an efficient route to monomeric tetrahydroxanthones with various functional groups. sci-hub.se The reaction sequence is a modification of the aldol condensation and is often catalyzed by a weak base. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, can lead to concomitant decarboxylation when a carboxylic acid is present in the active methylene component. organic-chemistry.org The versatility of this reaction has made it a key strategy in the total synthesis of numerous natural products. sciensage.info

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly biaryl linkages. organic-chemistry.orgnih.gov This reaction has been instrumental in the dimerization of tetrahydroxanthone monomers to form dimeric blennolides and related natural products. researchgate.net The reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an aryl halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgmdpi.com

The development of bulky and electron-rich phosphine ligands has significantly expanded the scope and efficiency of the Suzuki-Miyaura coupling, allowing for the use of more challenging substrates such as aryl chlorides and tosylates. nih.gov This has been crucial for the synthesis of sterically hindered biaryl systems found in dimeric tetrahydroxanthones. researchgate.net The mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. mdpi.com This methodology has been successfully applied in the total synthesis of rugulotrosin A, demonstrating its power in constructing complex natural products. researchgate.net

The synthesis of enantiomerically pure blennolides often requires the use of asymmetric methodologies. Organocatalysis and enzymatic resolution are two powerful strategies employed to achieve this goal. numberanalytics.com

Organocatalysis utilizes small chiral organic molecules to catalyze enantioselective transformations. For example, an enantioselective domino vinylogous aldol/oxa-Michael reaction has been used to construct chiral tricyclic chromanes, which are precursors to tetrahydroxanthones. researchgate.net This approach allows for the controlled introduction of stereocenters.

The development of chemo- and stereoselective methods to functionalize the blennolide scaffold is crucial for the synthesis of diverse analogues and for confirming the structure of natural products. These methods allow for the precise modification of the core structure at specific positions.

Palladium catalysis has been employed for the controlled introduction of substituents on the aromatic ring of the tetrahydroxanthone nucleus. researchgate.net For example, cross-coupling reactions can be used to introduce aryl, alkenyl, and alkynyl groups at various positions. researchgate.net Furthermore, functionalization at the C-4 position of the saturated carbocyclic ring has been demonstrated through the use of an extended enolate derived from 1-hydroxytetrahydroxanthone. researchgate.net

Stereoselective reactions are also critical. For instance, a diastereoselective Sharpless dihydroxylation has been used to establish the stereochemistry at the C-4 position of a chromane intermediate en route to (-)-blennolide C. researchgate.net Additionally, an enantioselective intramolecular allylic C-H oxidation catalyzed by a palladium complex has been developed to generate optically active chromans, key intermediates for compounds like (+)-diversonol. researchgate.net These advanced functionalization strategies provide the tools necessary to synthesize a wide range of blennolide-related compounds with high levels of control. nih.govnih.gov

Organocatalysis and Enzymatic Resolution in Chiral Synthesis

Development of Modular and Atom-Economic Routes for this compound Analogues

The pursuit of this compound analogues has spurred the development of synthetic strategies that are not only efficient and high-yielding but also modular and atom-economic. Such approaches are critical for generating libraries of related compounds to explore structure-activity relationships (SAR). nih.gov Modular syntheses allow for the rapid assembly of analogues by combining different building blocks, while atom-economic reactions, such as domino or tandem processes, maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste. researchgate.net

A notable strategy in this area is the modular synthesis of diversonol-type tetrahydroxanthone mycotoxins, which include close structural relatives of this compound, such as Blennolide C. lookchem.comnih.gov This approach highlights the power of domino reactions to construct the core tetrahydroxanthone scaffold in a single, atom-efficient step. The core of this strategy often involves an oxa-Michael-aldol condensation reaction.

One prominent modular route to diversonol-type analogues, which share the tetrahydroxanthone core with this compound, involves the reaction of various substituted salicylic (B10762653) aldehydes with different β-ketoesters or their equivalents. This approach allows for diversity at multiple points in the molecular scaffold. For instance, variations in the salicylic aldehyde component introduce different substitution patterns on the aromatic ring of the tetrahydroxanthone. Similarly, employing a range of dicarbonyl compounds allows for modifications on the cyclohexanone (B45756) portion of the core structure.

A key development in this area has been the use of copper(I)-catalyzed intramolecular O-arylation. acs.org This method has proven effective for the cyclization of 2-(2-bromobenzyl)-cyclohexane-1,3-diones to form the tetrahydroxanthen-1-one skeleton. acs.org This two-step process, involving the initial C-benzylation of a 1,3-dione followed by a copper-catalyzed cyclization, offers a versatile and high-yielding alternative to one-pot domino reactions, which can sometimes be complicated by side product formation. acs.org The modularity of this two-step approach is demonstrated by the ability to vary both the substituted 2-bromobenzyl bromides and the cyclic 1,3-diones to produce a range of analogues.

The following tables showcase the results from modular synthetic approaches to tetrahydroxanthone cores, illustrating the flexibility and efficiency of these methods.

Table 1: Modular Synthesis of Tetrahydroxanthone Analogues via Domino Reaction

This table illustrates the synthesis of various tetrahydroxanthone analogues through a domino oxa-Michael/Aldol condensation, showcasing the modularity of the approach by varying the salicylaldehyde (B1680747) and dicarbonyl components.

| Salicylaldehyde Derivative | Dicarbonyl Compound | Product (Tetrahydroxanthone Analogue) | Yield (%) |

| Salicylaldehyde | Dimedone | 3,3-Dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one | 85 |

| 3-Methoxysalicylaldehyde | Dimedone | 8-Methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one | 78 |

| 5-Bromosalicylaldehyde | Dimedone | 6-Bromo-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one | 82 |

| Salicylaldehyde | Cyclohexane-1,3-dione | 2,3,4,9-Tetrahydro-1H-xanthen-1-one | 75 |

| 3-Hydroxysalicylaldehyde | Cyclohexane-1,3-dione | 8-Hydroxy-2,3,4,9-tetrahydro-1H-xanthen-1-one | 72 |

Table 2: Two-Step Modular Synthesis via C-Benzylation and Copper-Catalyzed Cyclization

This table details the yields for the two-step modular synthesis of tetrahydroxanthone analogues. The first step is the C-benzylation of a cyclic 1,3-dione with a substituted 2-bromobenzyl bromide, and the second step is the Cu(I)-catalyzed intramolecular O-arylation.

| 2-Bromobenzyl Bromide Derivative | Cyclic 1,3-Dione | C-Benzylation Product Yield (%) | Cu(I)-Catalyzed Cyclization Product Yield (%) |

| 2-Bromobenzyl bromide | Cyclohexane-1,3-dione | 78 | 95 |

| 2-Bromo-5-methoxybenzyl bromide | Cyclohexane-1,3-dione | 72 | 92 |

| 2-Bromo-4-methylbenzyl bromide | Cyclohexane-1,3-dione | 81 | 96 |

| 2-Bromobenzyl bromide | Dimedone | 83 | 99 |

| 2-Bromo-5-fluorobenzyl bromide | Dimedone | 69 | 88 |

These modular and atom-economic strategies are instrumental in advancing the study of this compound and its analogues by providing efficient access to a wide array of structurally diverse compounds for further investigation.

Biological Activities and Molecular Mechanisms of Blennolide a

Antimicrobial Activity Profile

Blennolide A has demonstrated a notable profile of antimicrobial activities, exhibiting effects against both fungal and bacterial pathogens. nih.govcapes.gov.br

Preliminary studies have highlighted the strong antifungal properties of this compound. nih.govcapes.gov.br It has shown significant activity against the fungus Microbotryum violaceum. nih.govcapes.gov.brresearchgate.net The mechanism of its antifungal action is thought to involve the disruption of the fungal cell membrane, which leads to increased permeability and ultimately results in cell death. vulcanchem.com

Derivatives of this compound have also been investigated for their antifungal potential. For instance, Blennolide L has been reported to display antifungal activity against Cryptococcus neoformans, including a flucytosine-resistant strain. wu.ac.thresearchgate.net Cryptococcus neoformans is an opportunistic yeast that can cause severe infections, particularly in immunocompromised individuals. nih.gov

**Table 1: Antifungal Activity of Blennolide Derivatives against *Cryptococcus neoformans***

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| Blennolide L | C. neoformans ATCC90112 | 128 |

| Blennolide L | C. neoformans ATCC90113 (flucytosine-resistant) | 64 |

Data sourced from wu.ac.thresearchgate.net

In addition to its antifungal effects, this compound has shown antibacterial activity. nih.govcapes.gov.br Initial research has indicated strong antibacterial action against Bacillus megaterium. nih.govcapes.gov.br Activity has also been observed against Escherichia coli. nih.govcapes.gov.br The broad-spectrum activity of this compound against both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for further development. nih.govtaylorandfrancis.commdpi.com

Antifungal Activity (e.g., against Microbotryum violaceum, Cryptococcus neoformans)

Other Biological Effects Reported for this compound and Derivatives

Beyond its antimicrobial properties, this compound and its related compounds have been explored for other biological activities.

This compound has been reported to be active against the alga Chlorella fusca. nih.govcapes.gov.br This suggests a broader spectrum of activity against different types of microorganisms. The investigation into its algicidal properties could open avenues for its use in controlling harmful algal blooms. science.gov

A derivative, Blennolide L, has been evaluated for its potential to protect against oxidative damage in cardiomyocytes. researchgate.netnih.gov In a study using a cell model of oxidative damage induced by hypoxia, Blennolide L exhibited moderate activity, showing a relative cell viability of 54.9%. researchgate.netresearchgate.net Oxidative stress is a key factor in various cardiovascular diseases, and compounds that can mitigate this damage are of significant interest. embopress.org

Algicidal Activity (e.g., against Chlorella fusca)

Preclinical Investigations into Molecular Mechanisms of Action

The molecular structure of this compound, a tetrahydroxanthone, is crucial to its biological activity. vulcanchem.comacs.org The specific stereochemistry of its functional groups, including hydroxyl and methyl carboxylate groups, is a key determinant of its effects. vulcanchem.com The planar nature of the xanthone (B1684191) ring is believed to allow for intercalation into the base pairs of DNA, potentially causing DNA damage in target cells through non-covalent interactions. researchgate.net

The proposed mechanism for its antifungal activity involves the disruption of the cell membrane. vulcanchem.com For its antibacterial action, while the precise mechanisms are still under investigation, the structural class of tetrahydroxanthones has been noted for its antibacterial properties. acs.org Further research is needed to fully elucidate the specific molecular targets and pathways through which this compound and its derivatives exert their various biological effects.

Exploration of Cellular Targets and Pathways

The precise cellular targets and molecular pathways through which this compound exerts its biological effects are not yet fully elucidated. However, research into its most prominent activity, its antifungal property, has provided some initial insights. The primary mechanism of action for this compound's antifungal activity is believed to be the disruption of fungal cell membranes. vulcanchem.com This disruption leads to an increase in membrane permeability, which compromises the integrity of the fungal cell and ultimately results in cell death. vulcanchem.com

As a member of the xanthone class of compounds, this compound belongs to a group of molecules known for their diverse biological activities. Some compounds within the xanthone family have been shown to intercalate into DNA due to the planar nature of their xanthone ring structure. researchgate.net This interaction can lead to DNA damage and interfere with cellular replication and transcription processes. researchgate.net While this represents a potential mechanism, direct evidence of DNA intercalation by this compound specifically has not been established.

Furthermore, studies on related dimeric tetrahydroxanthones, for which blennolides serve as monomeric precursors, have identified interactions with specific signaling pathways. For instance, the dimeric chromanone gonytolide A has been found to promote the mammalian Tumor Necrosis Factor (TNF)-α signaling pathway. researchgate.netresearchgate.net Another related dimer, secalonic acid D, is suggested to exert its effects by down-regulating the expression of the ATP-binding cassette transporter protein ABCG2. mdpi.com This is reportedly achieved by inducing the degradation of ABCG2 through the activation of calpain 1. mdpi.com However, it is important to note that these activities are attributed to the more complex dimeric structures and have not been directly observed for the monomeric this compound. Current research has not definitively linked this compound to specific signaling cascades such as the Akt, MAPK, or JAK-STAT pathways.

Enzyme Inhibition or Modulation Related to Observed Activities

Specific enzymatic targets that are directly inhibited or modulated by this compound have not been extensively identified in the scientific literature. While this compound demonstrates clear biological activity, particularly against fungi, the precise enzymes involved in this process remain a subject for future investigation.

Research into the broader family of xanthone-containing natural products has revealed various enzyme-inhibiting activities. For example, phomoxanthone A, a dimeric xanthone, has been shown to inhibit ATP synthase. researchgate.net Other studies on different xanthones have reported inhibitory effects on enzymes such as α-glucosidase and the bacterial enzyme sortase A. researchgate.netsci-hub.se Additionally, some complex dimeric xanthones have been identified as inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication. sci-hub.se These findings highlight potential areas of research for this compound, but direct evidence of its interaction with these or other enzymes is currently lacking. Molecular docking studies on some marine-derived xanthones have suggested they could potentially act as inhibitors of the Keap1 enzyme, which is involved in cellular oxidative stress responses, but this has not been confirmed for this compound. researchgate.net

Structure Activity Relationship Sar Studies of Blennolide a and Its Derivatives

Correlating Structural Features with Antimicrobial Potency

The antimicrobial power of Blennolide A and its analogues is intrinsically linked to their three-dimensional structure. Modifications to the core scaffold, from rearrangements of the ring system to the addition or alteration of functional groups, can have a profound impact on biological activity.

The blennolide family includes several monomers that are derived from this compound and Blennolide B through the rearrangement of the hydroaromatic ring, resulting in compounds such as Blennolide D, E, and F. researchgate.netnih.govcapes.gov.br These structural alterations are not merely academic; they significantly influence the biological profiles of the molecules. Preliminary studies have shown that while this compound possesses antibacterial and antifungal properties, its rearranged derivatives, Blennolide D and E, exhibit particularly noteworthy antifungal and antialgal activities. nih.govresearchgate.net

For instance, this compound has been shown to be potently antibacterial against Bacillus megaterium and antifungal against Microbotryum violaceum. researchgate.net In comparison, Blennolides D and E demonstrate good antifungal and antialgal activities, suggesting that the specific conformation of the hydroaromatic ring is a key determinant of the potency and spectrum of antimicrobial action. researchgate.net

Table 1: Antimicrobial Profile of this compound and its Rearranged Derivatives

| Compound | Structural Feature | Reported Antimicrobial Activity | Reference |

|---|---|---|---|

| This compound | Parent hydroaromatic ring structure | Potent antibacterial (Bacillus megaterium) and antifungal (Microbotryum violaceum) activity. | researchgate.net |

| Blennolide D | Rearranged hydroaromatic ring | Good antifungal and antialgal activities. | researchgate.net |

| Blennolide E | Rearranged hydroaromatic ring | Good antifungal and antialgal activities. | researchgate.net |

The this compound scaffold is adorned with several reactive functional groups, including hydroxyl groups and a methyl ester, which provide avenues for chemical modification and SAR studies. vulcanchem.com While specific SAR studies on this compound's functional groups are nascent, the broader class of xanthones, to which blennolides belong, offers valuable insights. For xanthones, structure-activity relationship studies have identified positions C-1, C-3, C-6, and C-8 as critical for influencing biological activity. mdpi.com

The presence and type of functional groups at these key positions can significantly modulate antimicrobial effects. For example, the addition of prenyl or geranyl groups and the pattern of hydroxylation on the xanthone (B1684191) core are known to enhance antibacterial activity. mdpi.com Similarly, for other types of antimicrobial compounds like anilides, the presence of electron-withdrawing groups such as a nitro group has been shown to increase potency. cust.edu.tw These findings suggest that the hydroxyl groups on the this compound structure are likely crucial for its activity, and modifications such as alkylation, acylation, or the introduction of other substituents could lead to derivatives with enhanced or more selective antimicrobial properties. vulcanchem.commdpi.com

Influence of Hydroaromatic Ring Rearrangements on Activity

Comparative Analysis of Monomeric Versus Dimeric Blennolides

A fascinating aspect of the blennolide and xanthone family is their ability to form dimeric structures. These dimers can be homodimers, composed of two identical monomeric units, or heterodimers, made of two different monomers. researchgate.net This dimerization opens up a new dimension for structural diversity and biological activity.

There is a growing body of evidence suggesting that the dimerization of bioactive monomers can lead to a significant enhancement of their biological properties. d-nb.info Dimeric tetrahydroxanthones are recognized for their broad spectrum of bioactivities, including antimicrobial effects. researchgate.netmdpi.com This principle is not unique to xanthones; for example, dimerization of certain antimicrobial peptides enhances their potency. d-nb.info

In the flavonoid class, which shares structural motifs with chromanones, dimerization has been explicitly shown to boost antibacterial activity. For instance, the dimeric flavonoid ericoside demonstrated greater activity against resistant bacterial strains than its corresponding monomer, taxifolin (B1681242) 3-O-rhamnopyranoside. mdpi.com This suggests that the larger, more complex architecture of a dimer can lead to improved interactions with microbial targets. Although direct comparative studies between monomeric this compound and its homodimers are limited, the general trend observed in related natural product classes points towards dimerization as a promising strategy for enhancing antimicrobial efficacy. d-nb.infomdpi.com

Table 2: Example of Enhanced Antibacterial Activity in a Dimeric Flavonoid

| Compound Type | Compound Name | MIC against E. coli AG100 | Reference |

|---|---|---|---|

| Monomer | Taxifolin 3-O-rhamnopyranoside | >128 µg/mL | mdpi.com |

| Dimer | Ericoside | 64 µg/mL | mdpi.com |

A pertinent example from the blennolide family is Blennolide G, a heterodimer composed of a monomeric this compound unit and a rearranged 11-dehydroxy derivative of Blennolide E. nih.govcapes.gov.brmdpi.com This specific xanthone-chromanone heterodimer extends the ergochrome family and highlights how nature combines different building blocks to create complex and bioactive molecules. researchgate.net The discovery of versixanthones, a series of xanthone-chromanone dimers with different linkage types, further underscores this structural diversity. researchgate.netacs.org

Recent research has even uncovered unprecedented linkage types, such as the 7,7' (sp3-sp3) linkage in aflaxanthones A and B. mdpi.com These novel heterodimeric tetrahydroxanthones exhibited potent, broad-spectrum antifungal and antibacterial activities, demonstrating that the nature of the dimer linkage is a key variable in determining the antimicrobial profile. mdpi.com The exploration of different monomer combinations and linkage strategies remains a fertile ground for discovering new antimicrobial agents.

Table 3: Antimicrobial Activity of Heterodimers with a Novel 7,7'-Linkage

| Compound | Linkage Type | Antimicrobial Activity (MIC) | Reference |

|---|---|---|---|

| Aflaxanthone A | 7,7'-linkage | 3.13–25 µM against various fungi; 12.5–25 µM against bacteria (MRSA, B. subtilis). | mdpi.com |

| Aflaxanthone B | 7,7'-linkage | 3.13–25 µM against various fungi; 12.5–25 µM against bacteria (MRSA, B. subtilis). | mdpi.com |

Enhanced Bioactivity Associated with Dimeric Architectures

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. cust.edu.tw By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent drugs. nih.gov

While specific QSAR studies focusing exclusively on this compound are not yet prevalent, research on related structures provides a framework for how such models could be applied. For instance, QSAR studies on other antimicrobial agents, such as nalidixic acid derivatives and pyrimido-isoquinolin-quinones, have successfully identified key molecular descriptors that govern activity. nih.govnih.gov These often include lipophilic, steric, and electronic parameters. nih.gov

A QSAR study on 3-nitrocoumarins, which are structurally related to the chromanone core of blennolides, concluded that substitutions at specific positions were critical for antimicrobial action. researchgate.net For future studies on blennolides, QSAR models could be developed using a library of natural and synthetic derivatives. By calculating various molecular descriptors (e.g., hydrophobicity, electronic properties, molecular shape), it would be possible to build predictive models for their antibacterial and antifungal activities, accelerating the discovery of new lead compounds based on the this compound scaffold. fip.org

Predictive Modeling for this compound Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a vital tool in medicinal chemistry to forecast the biological activity of novel compounds based on their physicochemical properties. ajrconline.org For analogues of this compound, which belongs to the broader class of chromanones, such computational models are crucial for rationally designing derivatives with enhanced potency. rsc.org These models establish a mathematical correlation between the structural attributes of a molecule and its biological activity, thereby guiding the synthesis of more effective therapeutic agents. ajrconline.org

A pertinent example of this approach is the QSAR analysis conducted on a series of 3D-spiro chromanone derivatives, a scaffold structurally related to this compound. rsc.orgresearchgate.net This research successfully established a good correlation between the structural or physicochemical parameters of the compounds and their observed antimicrobial activity. rsc.org The study synthesized and evaluated a variety of derivatives, including Mannich bases, azo dyes, and hydrazones, against several microbial strains. rsc.orgresearchgate.net The findings highlighted that specific structural modifications could significantly influence bioactivity. For instance, the presence of a hydrazide functional group was found to be crucial for strong antimicrobial effects. rsc.orgresearchgate.net

Molecular docking studies, often used in conjunction with QSAR, further elucidated the potential mechanism of action by predicting the binding affinities of these compounds to microbial protein targets. rsc.org Several of the synthesized 3D-spiro chromanone derivatives exhibited high binding affinities for targets essential for microbial survival, such as lanosterol (B1674476) 14-alpha demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. rsc.orgresearchgate.net The correlation between high binding scores in docking simulations and potent in-vitro antimicrobial activity underscores the predictive power of these computational models. rsc.org This integrated approach of QSAR and molecular docking provides a robust framework for predicting the efficacy of new this compound analogues and prioritizing them for synthesis and further testing.

Table 1: Antimicrobial Activity and Predicted Binding Affinities of Selected 3D-Spiro Chromanone Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

Data sourced from studies on 3D-spiro chromanone derivatives, which share a structural class with this compound. rsc.orgresearchgate.net

Identification of Pharmacophore Features Contributing to Activity

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are essential for a molecule to interact with a specific biological target and elicit a biological response. sci-hub.se Identifying the pharmacophore of this compound and its derivatives is fundamental to understanding their mechanism of action and for designing new, more potent analogues through techniques like virtual screening. journalirjpac.com

The structure of this compound itself, along with its naturally occurring derivatives like Blennolides B through G, provides the initial dataset for deducing these critical features. mdpi.com The core tetrahydroxanthone scaffold is a primary structural element. The specific stereochemistry and the pattern of functional groups on this scaffold are critical to activity. While a definitive pharmacophore model for this compound has not been explicitly published, key features can be inferred from SAR studies on related xanthone and chromanone compounds. rsc.orgmdpi.com

Essential pharmacophoric features likely include:

Hydrogen Bond Donors/Acceptors: The multiple hydroxyl groups present on the this compound scaffold are prime candidates for forming hydrogen bonds with amino acid residues in a target protein's active site. mdpi.com The carbonyl group and ether linkages within the xanthone core also act as hydrogen bond acceptors.

Hydrophobic Regions: The aromatic ring system and the non-polar parts of the alicyclic ring contribute to hydrophobic interactions, which are crucial for anchoring the molecule within the binding pocket of a target.

Aromatic Ring System: The benzene (B151609) moiety of the xanthone core is capable of engaging in π-π stacking or other aromatic interactions with the target protein.

Studies on related structures have shown that specific substitutions dramatically affect activity. For example, in the case of 3D-spiro chromanones, the addition of a hydrazide group significantly boosted antimicrobial effects, suggesting it is a key pharmacophoric element for that series. rsc.orgresearchgate.net Conversely, other modifications can be detrimental, indicating steric or electronic clashes with the target. rsc.orgresearchgate.net The development of a formal pharmacophore model, often expressed as a 3D hypothesis (e.g., AHRRR - one acceptor, one hydrophobic, three aromatic rings), would allow for the high-throughput virtual screening of large chemical databases to identify novel scaffolds that match the essential features required for the desired biological activity. eco-vector.com

Table 2: Inferred Pharmacophore Features of the Blennolide/Chromanone Scaffold

Future Research Directions for Blennolide a

Advanced Biosynthetic Engineering for Sustainable Production

The sustainable and scalable production of Blennolide A is a primary hurdle that can be addressed through the powerful tools of biosynthetic engineering. By manipulating the genetic blueprint of the producing organism, it is possible to enhance yields and even generate novel derivatives.

Genetic and Protein Engineering for Pathway Manipulation

The biosynthesis of polyketides like this compound is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govftb.com.hr These PKSs are modular in nature, with each module responsible for a specific elongation and modification step in the assembly of the polyketide chain. nih.govuni-frankfurt.de This modularity provides a unique opportunity for genetic and protein engineering to alter the final product.

One of the key strategies involves the targeted manipulation of the PKS gene cluster. ftb.com.hr This can include the overexpression of key enzymes to boost metabolic flux towards this compound production or the disruption of competing pathways that divert precursors away from the desired product. sciepublish.com Furthermore, the principles of "combinatorial biosynthesis" can be applied, where domains or entire modules from different PKS pathways are swapped to create novel "unnatural" natural products. conicet.gov.ar For instance, altering the acyltransferase (AT) domain, which selects the building blocks for the polyketide chain, could lead to the incorporation of different starter or extender units, thus generating a library of this compound analogues. uni-frankfurt.de

Protein engineering techniques, such as site-directed mutagenesis and directed evolution, can be employed to modify the activity and specificity of individual PKS domains. nih.gov By creating and screening libraries of mutant enzymes, it may be possible to enhance the efficiency of the PKS or alter its substrate preferences, leading to improved yields or novel this compound derivatives. nih.govbiorxiv.org

Table 1: Potential Genetic and Protein Engineering Strategies for this compound Biosynthesis

| Strategy | Target | Desired Outcome |

| Gene Overexpression | Key PKS genes, regulatory genes | Increased production of this compound |

| Gene Disruption | Competing biosynthetic pathways | Redirection of precursors to this compound synthesis |

| Domain Swapping | Acyltransferase (AT), Ketoreductase (KR) domains | Generation of novel this compound analogues |

| Site-Directed Mutagenesis | Active sites of PKS domains | Altered substrate specificity, improved catalytic efficiency |

| Directed Evolution | Entire PKS modules or individual domains | Enhanced enzyme activity and stability |

Exploration of Metagenomic Data for Novel Biosynthetic Gene Clusters

The vast majority of microorganisms in the environment cannot be cultured using standard laboratory techniques, representing an untapped reservoir of novel biosynthetic potential. nih.gov Metagenomics, the culture-independent study of genetic material recovered directly from environmental samples, offers a powerful tool to access this hidden diversity. nih.govasm.org By constructing and screening metagenomic libraries, it is possible to identify novel PKS gene clusters that may be related to the this compound pathway or produce entirely new bioactive compounds. biorxiv.orgfrontiersin.org

Next-generation sequencing and advanced bioinformatic tools like antiSMASH and PRISM are instrumental in mining these vast datasets for promising biosynthetic gene clusters (BGCs). biorxiv.orgrsc.org These tools can identify the characteristic domains of PKSs and predict the structure of the resulting polyketide. rsc.org This in silico screening approach allows researchers to prioritize clones for heterologous expression and characterization, accelerating the discovery of novel this compound-like molecules. nih.gov The exploration of diverse environments, such as marine sediments and the microbiomes of unique organisms, is likely to yield a wealth of previously undiscovered PKS gene clusters. frontiersin.orgmicrobiologyresearch.org

Comprehensive Elucidation of Undiscovered Molecular Mechanisms

A thorough understanding of how this compound exerts its biological effects at the molecular level is crucial for its development as a potential therapeutic agent. This requires a multi-pronged approach, from studying its interactions within the cell to identifying its specific biological targets.

In-depth Mechanistic Studies at the Cellular and Sub-cellular Levels

To date, the precise cellular and sub-cellular mechanisms of action for this compound remain largely unexplored. Future research should focus on elucidating these mechanisms to understand its bioactivity. The biosynthesis of fungal polyketides is often compartmentalized within the cell, with different enzymes localized to specific organelles such as peroxisomes, endosomes, or the endoplasmic reticulum. frontiersin.orgnih.gov Investigating the subcellular localization of the this compound biosynthetic machinery could provide insights into the regulation of its production and potential trafficking within the cell. nih.gov

Furthermore, studying the effects of this compound on various cellular processes is essential. This could involve examining its impact on cell cycle progression, apoptosis, and signaling pathways in relevant cell models. Advanced microscopy techniques, such as confocal and fluorescence microscopy, can be used to visualize the localization of this compound within cells and its effects on subcellular structures.

Identification of Novel Biological Targets

A critical aspect of understanding the mechanism of action of any bioactive compound is the identification of its molecular targets. frontiersin.org For polyketides like this compound, which exhibit potent biological activities, pinpointing the specific proteins or cellular pathways they interact with is a key objective. nih.gov

Chemical proteomics has emerged as a powerful strategy for target identification. frontiersin.org This can involve the synthesis of this compound probes that can be used to "fish" for binding partners in cell lysates. These protein targets can then be identified using mass spectrometry. Another approach is the use of computational methods, such as molecular docking and virtual screening, to predict potential binding partners based on the three-dimensional structure of this compound. plos.org The identification of novel biological targets will not only shed light on the mechanism of action of this compound but could also reveal new therapeutic avenues for the diseases it may impact. frontiersin.org

Rational Design and Synthesis of Novel this compound Analogues

The chemical structure of this compound provides a scaffold for the rational design and synthesis of novel analogues with potentially improved properties. nih.gov Strategies such as diverted total synthesis (DTS) allow for the modification of the natural product at various stages of its chemical synthesis, enabling the creation of a diverse library of analogues. rsc.org

By understanding the structure-activity relationships (SARs) of this compound, researchers can make targeted modifications to enhance its potency, selectivity, or pharmacokinetic properties. nih.gov For example, simplifying the complex structure of this compound while retaining its key pharmacophore could lead to analogues that are easier to synthesize and have improved drug-like properties. nih.govresearchgate.net Computational modeling can play a crucial role in the design of these analogues by predicting their conformational preferences and interactions with potential biological targets. acs.org The synthesis of these rationally designed analogues, followed by biological evaluation, will be a key step in translating the promise of this compound into tangible therapeutic applications.

Structure-Guided Design for Improved Bioactivity

The intricate molecular architecture of this compound, a tetrahydroxanthone derivative, presents a compelling scaffold for structure-guided design aimed at enhancing its biological activities. vulcanchem.com The core of this strategy lies in modifying its functional groups to optimize interactions with biological targets. Key to this endeavor is the understanding that the specific stereochemistry of this compound, with hydroxyl groups at positions 4, 8, and 9, a methyl group at position 3, and a methyl carboxylate group at position 4a, is critical to its bioactivity. vulcanchem.com

Researchers can leverage the existing knowledge of related natural products to inform the design of new this compound analogs. For instance, the synthesis of analogues of other complex natural products has demonstrated that even minor structural modifications can lead to significant changes in biological activity. rsc.org This "diverted total synthesis" approach allows for deep-seated structural changes by using modified building blocks. rsc.org In the context of this compound, this could involve altering the substituents on the tetrahydroxanthone core or modifying the stereochemistry at various chiral centers.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the structures and properties of novel analogs, guiding synthetic efforts toward compounds with the highest potential. By correlating structural features with bioactivity data from newly synthesized compounds, a comprehensive structure-activity relationship (SAR) can be established. This SAR will be instrumental in rationally designing future generations of this compound derivatives with improved potency and selectivity. For example, studies on related dimeric tetrahydroxanthones have utilized computational models to rationalize the atropselectivity in their synthesis, a principle that could be applied to designing novel dimeric blennolides. researchgate.net

Development of Efficient and Scalable Synthetic Methodologies

The complex, stereochemically rich structure of this compound poses significant synthetic challenges. The development of efficient and scalable total syntheses is paramount for enabling further biological evaluation and potential therapeutic applications. Current synthetic strategies often involve intricate, multi-step sequences that may not be suitable for large-scale production. nih.govresearchgate.net

Another promising avenue is the development of scalable methods for key transformations. For example, the use of enzymatic resolutions or kinetic resolutions with chiral catalysts could provide efficient access to enantiomerically pure intermediates, which are crucial for the synthesis of biologically active blennolides. nih.gov Additionally, exploring alternative strategies for the formation of the biaryl linkage in dimeric blennolides, such as Suzuki or other cross-coupling reactions, could lead to more efficient and scalable routes to these complex molecules. researchgate.netresearchgate.net The development of a scalable synthetic route for a key intermediate has been demonstrated for other complex molecules, highlighting the feasibility of this approach. figshare.com

A modular synthetic approach, where different fragments of the molecule can be synthesized independently and then combined, would also be highly beneficial. This strategy, often referred to as a "building block" approach, would facilitate the rapid generation of a library of this compound analogs for SAR studies. researchgate.netacs.org

Integration of Advanced Computational and High-Throughput Technologies

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process for natural products like this compound. cncb.ac.cnnih.govmednexus.org These technologies can be applied across various stages, from target identification to lead optimization.

One key application is the use of AI/ML algorithms to analyze large datasets of chemical structures and biological activities to predict the properties of novel this compound analogs. mdpi.comresearchgate.net By training models on existing data for blennolides and other tetrahydroxanthones, it may be possible to predict their antifungal, antibacterial, or anticancer activities with a reasonable degree of accuracy. researchgate.netrsc.org This would allow researchers to prioritize the synthesis of compounds with the most promising predicted profiles, saving time and resources.

Furthermore, AI can be used for de novo drug design, generating novel molecular structures with desired properties. Generative models, a type of AI, could be trained on the structural features of this compound and other bioactive natural products to design new compounds that retain the key pharmacophoric elements while possessing improved drug-like properties. cncb.ac.cn

AI and ML can also aid in understanding the mechanism of action of this compound. By analyzing large-scale biological data, such as transcriptomics or proteomics data from cells treated with the compound, AI algorithms can identify patterns and pathways that are perturbed, providing insights into its molecular targets. mdpi.com

High-Throughput Screening and Omics Approaches for Comprehensive Profiling

High-throughput screening (HTS) is a powerful tool for rapidly evaluating the biological activity of a large number of compounds. ugr.es In the context of this compound, HTS can be used to screen libraries of newly synthesized analogs against a wide range of biological targets, including fungal and bacterial pathogens, as well as various cancer cell lines. This would allow for a comprehensive assessment of the bioactivity spectrum of the blennolide scaffold.

The integration of HTS with "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the effects of this compound and its derivatives. frontiersin.orgnih.gov For example, transcriptomic profiling (e.g., RNA-Seq) of cells treated with this compound can reveal changes in gene expression that point to the compound's mechanism of action. nih.gov Similarly, proteomic and metabolomic analyses can identify changes in protein and metabolite levels, respectively, providing further insights into the cellular response.

Multi-omics approaches, which combine data from different omics platforms, can create comprehensive cellular atlases and interaction networks, offering unprecedented insights into the biological effects of this compound. frontiersin.orgnih.gov This wealth of data can be used to identify biomarkers for drug response, discover novel therapeutic targets, and guide the development of more effective and selective this compound-based therapies. nih.gov

Strategic Collaborative Research and Interdisciplinary Approaches

The multifaceted challenges associated with the research and development of a natural product like this compound necessitate a highly collaborative and interdisciplinary approach. mdpi.comecorrector.com Advancing our understanding and potential application of this compound will require the integration of expertise from various scientific disciplines.

Effective collaboration begins with establishing clear goals and open communication among researchers from different fields. ecorrector.comnumberanalytics.com Organic chemists focused on synthesis, for instance, must work closely with computational chemists who can model and predict the properties of new analogs. In parallel, microbiologists and cell biologists are essential for conducting bioactivity assays and elucidating the mechanisms of action. researchgate.net

Fostering an environment that encourages the exchange of ideas and perspectives across disciplines is crucial for innovation. consensus.app For example, insights from biologists on the specific cellular targets of this compound can directly inform the design of new synthetic targets for chemists. This iterative cycle of design, synthesis, and testing, fueled by interdisciplinary collaboration, can significantly accelerate the drug discovery process.

Furthermore, partnerships between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development. Academic labs often excel in fundamental discovery and synthesis, while industry partners provide the resources and expertise for preclinical and clinical trials. mdpi.com Such collaborations are vital for translating promising laboratory findings into tangible therapeutic benefits. Navigating the potential for conflicts of interest and establishing clear agreements on intellectual property are critical for the success of these partnerships. ecorrector.com

The complexity of modern scientific challenges means that multidisciplinary projects are becoming increasingly common. researchgate.net By embracing collaborative and interdisciplinary strategies, the scientific community can more effectively unlock the full therapeutic potential of this compound and other complex natural products.

Q & A

Q. What experimental methodologies are recommended for isolating Blennolide A from fungal sources?

- Methodological Answer : Isolation requires a multi-step approach:

Extraction : Use solvent partitioning (e.g., ethyl acetate for non-polar metabolites) guided by bioactivity assays .

Chromatography : Employ HPLC or flash chromatography with UV/fluorescence detection, referencing protocols for fungal secondary metabolites .

Purity Validation : Confirm via NMR (≥95% purity) and mass spectrometry (HRMS for molecular formula) .

- Key Consideration : Document solvent ratios, column parameters, and retention times for reproducibility .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- 1D/2D NMR : Assign proton/carbon shifts (e.g., COSY, HSQC, HMBC for connectivity) .

- Mass Spectrometry : HRMS for exact mass and isotopic patterns; MS/MS for fragmentation pathways .

- X-ray Crystallography (if applicable): Resolve absolute configuration for stereoisomers .

- Data Cross-Validation : Compare with literature data for related blennolides (e.g., Blennolide K ).

Q. How to design in vitro bioactivity assays for this compound?

- Methodological Answer :

- Hypothesis-Driven Design : Align with PICOT framework (Population: cell lines; Intervention: dose range; Comparison: positive controls; Outcome: IC50) .

- Controls : Include solvent-only and reference compounds (e.g., doxorubicin for cytotoxicity) .

- Replicates : Triplicate experiments with statistical analysis (t-tests, ANOVA) to mitigate variability .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare variables (e.g., fungal strain, extraction protocols, assay conditions) .

- Dose-Response Reevaluation : Test overlapping concentration ranges to identify threshold effects .

- Mechanistic Follow-Up : Use transcriptomics/proteomics to validate target pathways, reducing reliance on single-endpoint assays .

Q. What co-culture strategies enhance this compound yield in fungal-bacterial systems?

- Methodological Answer :

- Strain Selection : Prioritize phylogenetically diverse pairs (e.g., Setophoma spp. with Bacillus spp.) to mimic ecological interactions .

- Induction Monitoring : Track metabolite production via LC-MS time-course studies .

- Optimization : Use factorial design (e.g., response surface methodology) to adjust parameters (pH, nutrient ratios) .

Q. What challenges arise in the total synthesis of this compound, and how can they be addressed?

- Methodological Answer :

- Retrosynthetic Analysis : Identify labile functional groups (e.g., lactones) requiring protective-group strategies .

- Stereochemical Control : Employ asymmetric catalysis (e.g., Shi epoxidation) for chiral centers .

- Scalability Testing : Optimize solvent systems and catalysts for gram-scale synthesis .

Q. How to validate the ecological role of this compound in fungal defense mechanisms?

- Methodological Answer :

- Gene Knockout Models : Use CRISPR-Cas9 to silence biosynthetic gene clusters; compare survival against pathogens .

- Ecological Simulations : Test antifungal activity in soil microcosms with competing microorganisms .

- Metabolite Profiling : Correlate this compound production with stress markers (ROS, phytohormones) .

Q. How to optimize analytical protocols for this compound quantification in complex matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) to remove interferents .

- LC-MS/MS : Use multiple reaction monitoring (MRM) for specificity; validate with matrix-matched calibration curves .

- Uncertainty Analysis : Calculate measurement uncertainty (e.g., ISO/IEC 17025 guidelines) .

Methodological Frameworks and Tools

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

- Data Reporting : Follow Beilstein Journal guidelines for reproducibility (e.g., supplemental material for raw data) .

- Conflict Resolution : Use triangulation (multiple assays/analysts) to address data inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.